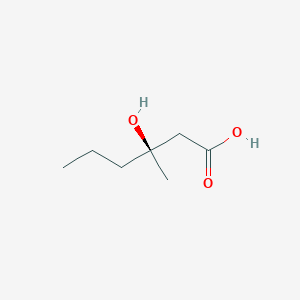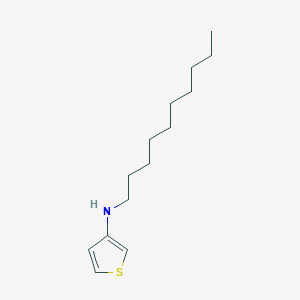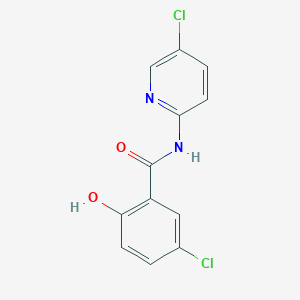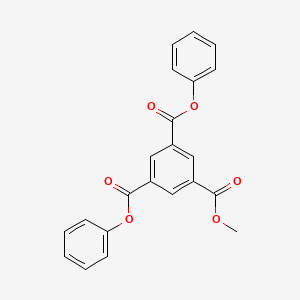
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzene ring substituted with methyl and diphenyl groups, along with three carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like acyl chlorides and alcohols. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carboxylate groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Esterification: The carboxylate groups can react with alcohols in the presence of acid catalysts to form esters
Wissenschaftliche Forschungsanwendungen
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate can be compared with similar compounds such as:
Trimethyl 1,3,5-benzenetricarboxylate: Known for its use in synthesizing yttrium trimesates with open frameworks.
Benzene-1,3,5-tricarboxamides: These compounds are used in the formation of supramolecular polymers and biomaterials.
Benzene-1,3,5-tri(dithiocarboxylate): Evaluated for its potential as a multidentate ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
524674-02-0 |
|---|---|
Molekularformel |
C22H16O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
5-O-methyl 1-O,3-O-diphenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H16O6/c1-26-20(23)15-12-16(21(24)27-18-8-4-2-5-9-18)14-17(13-15)22(25)28-19-10-6-3-7-11-19/h2-14H,1H3 |
InChI-Schlüssel |
CWDUNIDXWJXZBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
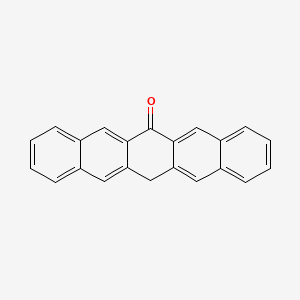
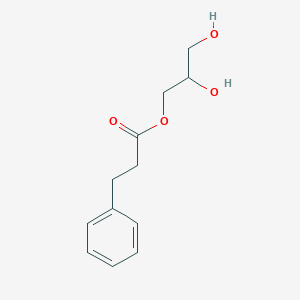
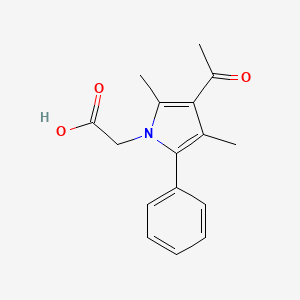
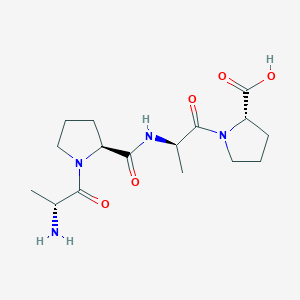
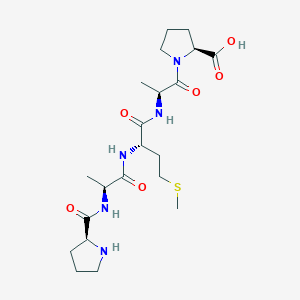
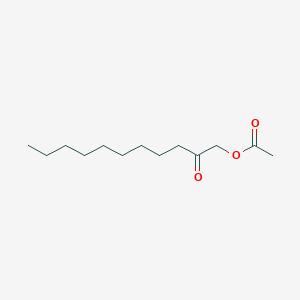
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)
